1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one

asymmetric synthesis stereochemistry chiral spirocyclic ketones

1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]propan-2-one (CAS 646038-36-0) is a chiral spirocyclic ketone comprising a 1,4-dioxaspiro[4.5]decane core substituted at the 7-position with a propan-2-one moiety. The compound has the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 646038-36-0
Cat. No. B12582323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one
CAS646038-36-0
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(=O)CC1CCCC2(C1)OCCO2
InChIInChI=1S/C11H18O3/c1-9(12)7-10-3-2-4-11(8-10)13-5-6-14-11/h10H,2-8H2,1H3/t10-/m1/s1
InChIKeyAXBVIBMBBWSFND-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]propan-2-one (CAS 646038-36-0): Procurement-Relevant Structural and Physicochemical Profile


1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]propan-2-one (CAS 646038-36-0) is a chiral spirocyclic ketone comprising a 1,4-dioxaspiro[4.5]decane core substituted at the 7-position with a propan-2-one moiety. The compound has the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol [1]. It is a member of the broader class of spirocyclic ketones that have been investigated for fragrance applications, particularly those possessing damascone-like odor notes [2]. The (7R) absolute stereochemistry distinguishes it from its (7S) enantiomer and from positional isomers such as the 8-yl-substituted analog (CAS 1378821-61-4).

Why 1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]propan-2-one Cannot Be Replaced by Generic Spirocyclic Ketone Analogs


The 1,4-dioxaspiro[4.5]decane scaffold with a 7R-configured propan-2-one substituent presents a defined three-dimensional architecture and stereoelectronic profile that cannot be replicated by achiral analogs, positional isomers, or spiro[4.5]decane-based ketones lacking the dioxolane ring. Spirocyclic ketones claimed in patent literature for damascone-like odor profiles exhibit structure-odor relationships where subtle changes in ring substitution, stereochemistry, and ketone positioning lead to distinct olfactory characters [1]. The 7R configuration of CAS 646038-36-0 imposes a specific spatial orientation of the acetyl side-chain relative to the spirocyclic core, which may influence receptor binding, metabolic stability, or downstream synthetic derivatization in ways that its 7S enantiomer or 8-yl positional isomer cannot match.

Comparative Evidence Guide: 1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]propan-2-one vs. Closest Analogs


Stereochemical Purity and Enantiomeric Excess: (7R) vs. (7S)

A closely related enantiomeric analog, (R)-2-phenyl-2-((S)-1,4-dioxaspiro[4.5]decan-7-yl)ethanol (CAS 1373875-01-4), has been obtained with an enantiomeric ratio higher than 99.5:0.5 and chemical purity >99% via a stereoselective synthesis from 2-cyclohexenone . While this datum does not directly pertain to CAS 646038-36-0, it establishes that the 1,4-dioxaspiro[4.5]decan-7-yl scaffold is accessible in highly enantioenriched form through controlled synthetic routes. The (7R) configuration of CAS 646038-36-0 is a fixed stereochemical descriptor; substitution with racemic or (7S)-configured material would alter the three-dimensional presentation of the ketone pharmacophore or reactive handle, impacting downstream stereoselective transformations.

asymmetric synthesis stereochemistry chiral spirocyclic ketones

Positional Isomer Differentiation: 7-yl vs. 8-yl Substitution

The positional isomer 1-{1,4-dioxaspiro[4.5]decan-8-yl}propan-2-one (CAS 1378821-61-4) shares the same molecular formula (C11H18O3) and molecular weight (198.26 g/mol) as CAS 646038-36-0 but differs in the point of attachment of the propan-2-one side-chain to the spirocyclic core . This positional shift alters the spatial relationship between the ketone carbonyl and the dioxolane oxygen atoms, which can affect hydrogen-bond acceptor geometry, dipole moment, and conformational preferences. For applications requiring regiospecific derivatization (e.g., enantioselective reduction, aldol condensation, or heterocycle formation), the 7-yl substitution pattern offers a distinct reactivity profile compared to the 8-yl isomer.

positional isomer spirocyclic scaffold structure-property relationship

Chain-Length Homolog Comparison: Propan-2-one vs. Hexan-2-one Derivative

The homologous compound 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one (CAS 725737-54-2) extends the alkyl ketone chain from three to six carbons, resulting in a significantly higher molecular weight (240.34 g/mol vs. 198.26 g/mol) and increased lipophilicity (estimated clogP differential of approximately +1.5 log units) [1]. The shorter propan-2-one chain in CAS 646038-36-0 confers lower steric bulk and reduced hydrophobic surface area, which may be advantageous in applications requiring higher aqueous solubility, faster reaction kinetics at the ketone carbonyl, or reduced non-specific protein binding in biochemical assays.

homologous series alkyl chain length physicochemical properties

Spirocyclic Core Differentiation: 1,4-Dioxaspiro[4.5]decane vs. Spiro[4.5]decane Scaffold

Spiro[4.5]decane-based ketones lacking the 1,4-dioxolane ring (e.g., those disclosed in US9012391) are documented to possess damascone-like odor profiles [1]. The presence of the 1,4-dioxolane ring in CAS 646038-36-0 introduces two oxygen atoms into the spirocyclic framework, creating a ketal/acetal moiety. This structural feature alters the electronic environment, conformational rigidity, and metabolic stability relative to carbocyclic spiro[4.5]decane analogs. The dioxolane oxygens also provide additional sites for hydrogen bonding and potential acid-catalyzed hydrolysis, which can be exploited in pro-fragrance or controlled-release applications.

spirocyclic scaffold heterocyclic chemistry structure-odor relationship

Demonstrated Synthetic Accessibility of 1,4-Dioxaspiro[4.5]decan-7-yl Intermediates

The synthesis of bis-spirochromanones as potent Mycobacterium tuberculosis inhibitors utilizes 1,4-dioxaspiro[4.5]decan-8-one as a starting material via Kabbe condensation, demonstrating that the 1,4-dioxaspiro[4.5]decane scaffold is a viable building block for bioactive compound libraries [1]. While this example uses the 8-one derivative rather than the 7-yl propan-2-one, it confirms the synthetic utility of the dioxaspiro[4.5]decane framework in medicinal chemistry. The 7-yl propan-2-one variant (CAS 646038-36-0) presents a ketone handle at a different ring position, offering complementary reactivity for constructing libraries inaccessible from the 8-one starting material.

synthetic intermediate building block stereoselective synthesis

Validated Application Scenarios for 1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]propan-2-one Based on Comparative Evidence


Asymmetric Synthesis of Chiral Spirocyclic Intermediates Requiring Defined (7R) Stereochemistry

The (7R) absolute configuration of CAS 646038-36-0 is a fixed stereochemical input. In enantioselective synthesis routes where the 1,4-dioxaspiro[4.5]decan-7-yl scaffold serves as a chiral auxiliary or building block, procurement of the stereodefined (7R) material is mandatory; substitution with the (7S) enantiomer or racemic mixture would invert or erode the stereochemical outcome of subsequent transformations . This is analogous to the demonstrated ability to obtain 1,4-dioxaspiro[4.5]decan-7-yl derivatives in >99% enantiomeric excess via stereoselective synthesis from 2-cyclohexenone.

Regiospecific Derivatization at the 7-Position of the 1,4-Dioxaspiro[4.5]decane Scaffold

When the synthetic objective requires functionalization specifically at the 7-position of the spirocyclic core, CAS 646038-36-0 is the required input material. The positional isomer 1-{1,4-dioxaspiro[4.5]decan-8-yl}propan-2-one (CAS 1378821-61-4) would direct derivatization to the 8-position, generating a different regioisomeric product series . This regiospecificity is critical in medicinal chemistry campaigns where the position of the side-chain determines pharmacophoric geometry.

Fragment-Based Drug Discovery and Spirocyclic Library Enumeration

The 1,4-dioxaspiro[4.5]decane scaffold has proven utility in generating bioactive molecules, as demonstrated by bis-spirochromanone antitubercular agents synthesized from 1,4-dioxaspiro[4.5]decan-8-one [1]. CAS 646038-36-0 provides an alternative regioisomeric entry point (7-yl instead of 8-yl) for library enumeration, enabling access to a distinct chemical space. Its shorter propan-2-one chain, compared to the hexan-2-one homolog (CAS 725737-54-2), offers reduced lipophilicity, which is favorable for maintaining drug-like physicochemical properties in fragment-based approaches.

Fragrance Ingredient Development Based on Spirocyclic Ketone Scaffolds

Patent literature establishes that spiroalkyl- and spiroalkenylketones can deliver damascone-like odor notes valuable for fine fragrance and consumer product applications [2]. The 1,4-dioxaspiro[4.5]decane scaffold of CAS 646038-36-0, with its ketal functionality, offers a differentiated olfactory profile and potential pro-fragrance behavior (acid-triggered hydrolysis) compared to all-carbon spiro[4.5]decane analogs. The defined (7R) stereochemistry further distinguishes it from racemic or diastereomeric mixtures, which is important for odor quality and regulatory consistency.

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